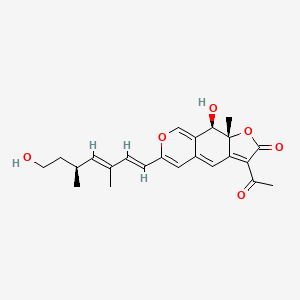

Rotiorinol C

説明

Rotiorinol C is a secondary metabolite belonging to the azaphilone class of polyketides, primarily isolated from the fungus Chaetomium cupreum . Structurally, it features a bicyclic core with a pyrone-quinone moiety and a stereochemical configuration at the C-11 position (11R), which is critical for its bioactivity . This compound has demonstrated significant antifungal activity against Candida albicans (IC50: 16.7 µg/mL) and inhibitory effects on plant pathogens like Rigidoporus microporus (ED50: 26 µg/L) .

特性

分子式 |

C23H26O6 |

|---|---|

分子量 |

398.4 g/mol |

IUPAC名 |

(9R,9aR)-3-acetyl-9-hydroxy-6-[(1E,3E,5S)-7-hydroxy-3,5-dimethylhepta-1,3-dienyl]-9a-methyl-9H-furo[3,2-g]isochromen-2-one |

InChI |

InChI=1S/C23H26O6/c1-13(9-14(2)7-8-24)5-6-17-10-16-11-19-20(15(3)25)22(27)29-23(19,4)21(26)18(16)12-28-17/h5-6,9-12,14,21,24,26H,7-8H2,1-4H3/b6-5+,13-9+/t14-,21+,23+/m0/s1 |

InChIキー |

KRCVYHUEUHHWKT-XOEIKTSYSA-N |

異性体SMILES |

C[C@@H](CCO)/C=C(\C)/C=C/C1=CC2=CC3=C(C(=O)O[C@]3([C@@H](C2=CO1)O)C)C(=O)C |

正規SMILES |

CC(CCO)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(C2=CO1)O)C)C(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Azaphilones

Rotiorinol A and Rotiorinol B

- Structural Similarities: Rotiorinol A, B, and C share the same azaphilone backbone but differ in hydroxylation patterns and side-chain modifications. Rotiorinol A (22) and C (24) both have an 11R configuration, while Rotiorinol B (23) may vary stereochemically .

- Bioactivity: Rotiorinol A shows stronger antifungal activity against C. albicans (IC50: 10.5 µg/mL) compared to Rotiorinol C, likely due to additional hydroxyl groups enhancing target binding . this compound exhibits broader agricultural applications, with ED50 values against plant pathogens comparable to Rotiorinol A .

(-)-Rotiorin

- Structural Features: (-)-Rotiorin (25) is a stereoisomer of this compound, featuring a 12-oxo group instead of a hydroxyl group at C-12 .

- Bioactivity: Lower antifungal potency (IC50: 24.3 µg/mL against C. albicans) compared to this compound, suggesting that hydroxylation at C-12 enhances bioactivity . Both compounds share applications in biocontrol but differ in solubility and formulation stability .

Chaetoviridins (e.g., Chaetoviridin J)

- Structural Differences: Chaetoviridins have a more complex oxygenation pattern and lack the pyrone moiety found in this compound .

- Bioactivity :

Functional Comparison with Other Antifungal Agents

Epi-isochromophilone II

- Source : Also produced by C. cupreum .

- Bioactivity: Superior antifungal activity (IC50: 0.6 ppm against C. albicans) compared to this compound, attributed to its unique isochromane ring system . Limited agricultural use due to phytotoxicity risks, whereas this compound is safer for field applications .

Trichotoxin A50

- Class : A peptaibol antibiotic from Trichoderma harzianum .

- Mechanism: Disrupts fungal cell membranes, unlike this compound’s inhibition of ergosterol biosynthesis .

- Efficacy : Comparable ED50 values (~1–50 ppm) against Colletotrichum gloeosporioides, but Trichotoxin A50 requires higher doses for sustained effects .

Pharmacokinetic and Toxicity Data

Table 1: Comparative Pharmacokinetic Profiles

| Compound | Solubility (mg/mL) | Bioavailability (%) | Half-Life (h) | Key Applications |

|---|---|---|---|---|

| This compound | 0.12 (predicted) | ~30–40 (estimated) | 6–8 | Antifungal, Biocontrol |

| Rotiorinol A | 0.09 | ~25–35 | 4–6 | Antifungal |

| Epi-isochromophilone II | 0.05 | <20 | 2–3 | Laboratory antifungal |

| Trichotoxin A50 | 0.18 | ~50–60 | 10–12 | Broad-spectrum antifungal |

Toxicity Profile:

- This compound: Non-mutagenic (negative in Mutage assays) and low cytotoxicity (IC50 > 32 µg/mL in mammalian cells) .

- Chaetoviridin J : Moderate cytotoxicity (IC50: 9.63 µg/mL in cancer cells), limiting therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。